N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide
Description
N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethoxy group, and a sulfonamide group attached to a pyridine ring
Properties
IUPAC Name |
N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-12-3-6-15(24-16(18)19)11(8-12)10-21(13-4-5-13)25(22,23)14-2-1-7-20-9-14/h1-3,6-9,13,16H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZEELSGFIJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC(=C2)F)OC(F)F)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the aromatic ring.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction between the pyridine derivative and a sulfonyl chloride in the presence of a base.
Cyclopropyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The difluoromethoxy group enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-difluoromethoxy-3-halogenoanilines: These compounds share similar structural features and are used as intermediates in the synthesis of quinolonecarboxylic acids.
Difluoromethylated Pyridines: These compounds have similar difluoromethoxy groups and are used in various chemical and pharmaceutical applications.
Uniqueness
N-cyclopropyl-N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
